molecular formula C8H6ClFO B6358532 3-Chloro-5-fluoro-4-methylbenzaldehyde CAS No. 1547047-69-7

3-Chloro-5-fluoro-4-methylbenzaldehyde

Cat. No.: B6358532
CAS No.: 1547047-69-7
M. Wt: 172.58 g/mol
InChI Key: RYQVUNJTYTXBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoro-4-methylbenzaldehyde is a substituted benzaldehyde derivative featuring chlorine at position 3, fluorine at position 5, and a methyl group at position 4 of the aromatic ring. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where substituent positioning and electronic effects play critical roles in reactivity and biological activity.

Properties

IUPAC Name

3-chloro-5-fluoro-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVUNJTYTXBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-Chloro-5-fluoro-4-methylbenzoic acid

    Reduction: 3-Chloro-5-fluoro-4-methylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 3-Chloro-5-fluoro-4-methylbenzaldehyde and related compounds from the evidence:

Compound Name Substituents (Positions) Functional Group Molecular Formula CAS Number Key Characteristics
This compound Cl (3), F (5), CH₃ (4) Aldehyde C₈H₆ClFO N/A Methyl (electron-donating), Cl/F (electron-withdrawing)
3-Chlorobenzaldehyde Cl (3) Aldehyde C₇H₅ClO 587-04-2 Simplest analog; lacks F and methyl groups
5-Chloro-2-trifluoromethylbenzaldehyde Cl (5), CF₃ (2) Aldehyde C₈H₄ClF₃O N/A CF₃ (strong electron-withdrawing), Cl at meta
3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde Cl (3), F (5), OCH₂OCH₃ (4) Aldehyde C₁₀H₁₀ClFO₃ 2179038-34-5 Methoxymethoxy (polar, bulky) vs. methyl
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid ClSO₂ (3), F (5), CH₃ (4) Carboxylic Acid C₈H₆ClFO₄S 926264-75-7 Carboxylic acid replaces aldehyde; sulfonyl group

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methyl group at position 4 in the target compound donates electrons via inductive effects, slightly activating the aromatic ring. In contrast, the trifluoromethyl group in 5-Chloro-2-trifluoromethylbenzaldehyde strongly withdraws electrons, deactivating the ring and directing electrophilic substitution to specific positions .
    • Fluorine (position 5) and chlorine (position 3) in the target compound create a mixed electronic environment, balancing electron withdrawal (F, Cl) and donation (CH₃).
  • Steric Effects :

    • The methoxymethoxy group in 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde introduces steric bulk and polarity compared to the methyl group in the target compound. This may reduce reactivity in sterically demanding reactions (e.g., Friedel-Crafts alkylation) .

Research Findings and Limitations

  • Synthetic Utility : The methoxymethoxy analog (CAS 2179038-34-5) is listed in commercial catalogs (e.g., Biopharmacule Speciality Chemicals), indicating its use in medicinal chemistry research .
  • Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound is absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

3-Chloro-5-fluoro-4-methylbenzaldehyde is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H7ClF
  • Molecular Weight : 172.59 g/mol
  • IUPAC Name : this compound

The presence of chloro, fluoro, and methyl groups on the benzaldehyde structure significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The aldehyde group can participate in the formation of Schiff bases with amines, which are crucial in various biochemical processes. Additionally, the electronegative halogen substituents (chlorine and fluorine) may enhance the compound's reactivity towards specific targets within biological pathways .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Enzyme InhibitionInhibition of metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Study :
    A study conducted by researchers at a prominent university demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity .
  • Anticancer Research :
    In a preclinical trial assessing the anticancer properties, this compound was tested on various cancer cell lines, including breast and prostate cancer cells. The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 µM across different cell lines, suggesting its potential as a therapeutic agent .
  • Enzyme Interaction Studies :
    Recent research focused on the interaction of this compound with specific enzymes related to metabolic disorders. The results indicated that it could effectively inhibit enzymes such as aldose reductase, which plays a role in diabetic complications. This inhibition could lead to therapeutic applications in managing diabetes-related conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.